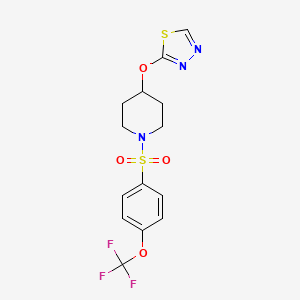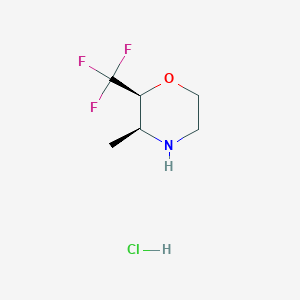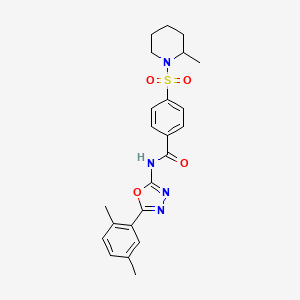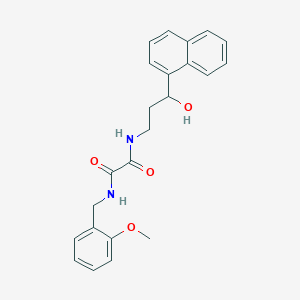
2-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethoxy group could be introduced using a trifluoromethylation reagent . The sulfonyl group could be introduced using a sulfonylation reagent . The piperidinyl group could be formed via a cyclization reaction . The thiadiazole ring could be formed via a cyclization reaction involving a thiol and a diazonium salt .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethoxy group would be expected to be quite electron-withdrawing, which could affect the reactivity of the molecule. The phenyl group could participate in π-stacking interactions. The sulfonyl group could act as an electrophile in certain reactions. The piperidinyl group is a type of secondary amine, which could act as a nucleophile or base. The thiadiazole ring is a type of heterocycle, which could have interesting electronic properties.Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be quite diverse due to the presence of several different functional groups. For example, the trifluoromethoxy group could undergo nucleophilic substitution reactions. The phenyl group could undergo electrophilic aromatic substitution reactions. The sulfonyl group could undergo nucleophilic substitution reactions. The piperidinyl group could undergo reactions typical of secondary amines, such as alkylation. The thiadiazole ring could undergo reactions typical of heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be quite diverse due to the presence of several different functional groups. For example, the trifluoromethoxy group could increase the compound’s lipophilicity, which could affect its solubility and permeability. The phenyl group could increase the compound’s rigidity, which could affect its conformational flexibility. The sulfonyl group could increase the compound’s acidity, which could affect its pKa. The piperidinyl group could increase the compound’s basicity, which could also affect its pKa. The thiadiazole ring could affect the compound’s electronic properties .Scientific Research Applications
Synthesis and Biological Activity
A variety of compounds, including those containing the 1,3,4-thiadiazole moiety, have been synthesized and evaluated for their biological activities. These compounds are part of a broader class of molecules that have attracted interest for their potential in various biomedical applications. For instance, compounds with the 1,3,4-thiadiazole and piperidine structures have been synthesized and assessed for their enzymatic inhibition properties and potential as anticancer agents. Specifically, these compounds have been tested against butyrylcholinesterase (BChE) enzyme and for their ability to bind and stabilize within the active sites of human BChE protein, highlighting their potential in the context of neurodegenerative diseases such as Alzheimer's (H. Khalid et al., 2016).
Anticancer Properties
Compounds related to the specified chemical structure have shown promising anticancer activity. For example, novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives incorporating a biologically active sulfone moiety have been synthesized and demonstrated significant in-vitro anticancer activity against human breast cancer cell line MCF7. Some of these compounds have outperformed doxorubicin, a reference drug, in terms of IC50 values, indicating their potential as effective anticancer agents (M. Al-Said et al., 2011).
Antimicrobial and Antibacterial Activities
The synthesis of novel derivatives incorporating the 1,3,4-thiadiazole structure has also been explored for antimicrobial and antibacterial applications. Some derivatives have exhibited significant antibacterial activities against a range of Gram-positive and Gram-negative bacteria. These findings underscore the potential of such compounds in developing new antibacterial agents, which is crucial in the face of rising antibiotic resistance (Wu Qi, 2014).
Enzyme Inhibition for Therapeutic Applications
The inhibition of human carbonic anhydrase isozymes by benzenesulfonamides incorporating various moieties, including the piperidinyl and 1,3,4-thiadiazol-3(2H)-yl groups, has been reported. These compounds have demonstrated low nanomolar activity against certain isozymes, highlighting their potential in designing inhibitors for therapeutic applications, particularly in targeting tumor-associated isoforms (A. Alafeefy et al., 2015).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it could interact with biological targets such as enzymes or receptors. The specific mechanism of action would depend on the structure of the compound and the nature of its interaction with its target .
Properties
IUPAC Name |
2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O4S2/c15-14(16,17)24-11-1-3-12(4-2-11)26(21,22)20-7-5-10(6-8-20)23-13-19-18-9-25-13/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXMNVBXVGRHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2453303.png)
![2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2453304.png)

![2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2453307.png)
![N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)


![2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2453312.png)

![(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2453316.png)


![Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2453323.png)
